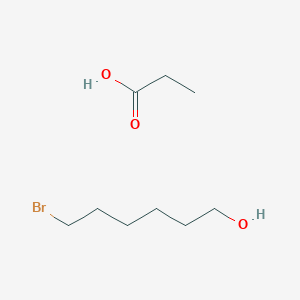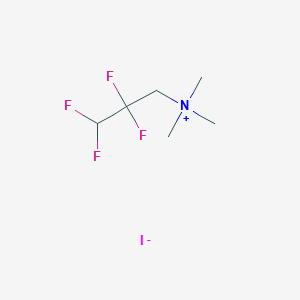
4-Methylhexa-3,5-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhexa-3,5-dienal is an organic compound with the molecular formula C7H10O It is a conjugated diene aldehyde, characterized by the presence of two double bonds and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylhexa-3,5-dienal can be synthesized through several methods. One common approach involves the ozonolysis of (E)-β-ocimene, which results in the formation of this compound . Another method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by dehydrohalogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis reactions, where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylhexa-3,5-dienal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylhexa-3,5-dienal has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It is studied for its potential role in biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-Methylhexa-3,5-dienal involves its reactivity with various molecular targets. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylenehex-5-enal: Another C7-carbonyl compound formed from the atmospheric reactions of myrcene.
4-Methylcyclohex-3-en-1-one: A compound with a similar structure but different reactivity.
Uniqueness
4-Methylhexa-3,5-dienal is unique due to its conjugated diene structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
126202-26-4 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
4-methylhexa-3,5-dienal |
InChI |
InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3,5-6H,1,4H2,2H3 |
Clé InChI |
UBNCSFPTYOCELD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



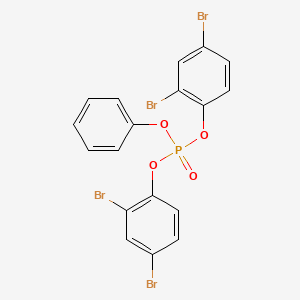


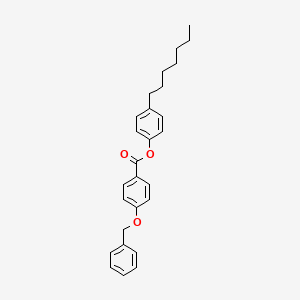
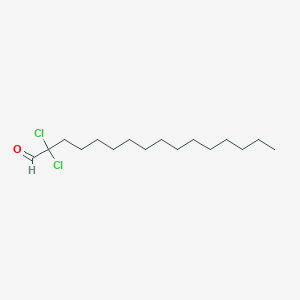
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
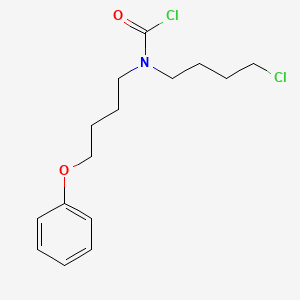
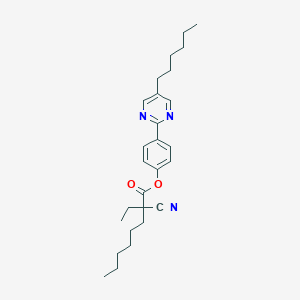
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

